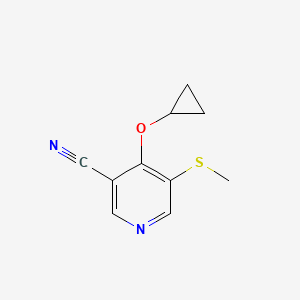
3-Cyclopropoxy-5-(methylthio)-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-(methylthio)-4-(trifluoromethyl)pyridine is a chemical compound with a unique structure that includes a cyclopropoxy group, a methylthio group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-(methylthio)-4-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable pyridine derivative, followed by the introduction of the trifluoromethyl and methylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-(methylthio)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-5-(methylthio)-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(methylthio)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropoxy and methylthio groups can modulate its overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of a pyridine ring.
3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid: Contains a benzoic acid group instead of a pyridine ring.
3-Cyclopropoxy-5-fluoropyridine: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
Uniqueness
3-Cyclopropoxy-5-(methylthio)-4-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methylthio group provides additional sites for chemical modification.
Properties
Molecular Formula |
C10H10F3NOS |
|---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methylsulfanyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NOS/c1-16-8-5-14-4-7(15-6-2-3-6)9(8)10(11,12)13/h4-6H,2-3H2,1H3 |
InChI Key |
PLQQKHOGIMZBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CN=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(Propan-2-yloxy)benzyl]carbamoyl}benzoic acid](/img/structure/B14812699.png)
![2-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)benzamide](/img/structure/B14812700.png)


![ethyl (3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-2-ethylbutanoate](/img/structure/B14812725.png)








